
2-アミノ-4-(4-クロロフェニル)チオフェン-3-カルボキサミド
説明
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
2-アミノ-4-(4-クロロフェニル)チオフェン-3-カルボキサミド: は、その生化学的性質により、プロテオミクス研究で使用されています 。これは、タンパク質の構造、機能、相互作用を理解するために不可欠なペプチドとタンパク質の合成における構成要素として機能します。
抗菌剤
この化合物は、抗菌剤として潜在的な可能性を示しています。 研究によると、チオフェンの誘導体は、B. subtilis、E. coli、P. vulgaris、S. aureusなどの様々な細菌株に対して阻害効果を示すことが示されています 。新しい抗菌薬の開発におけるその応用は、重要な研究分野です。
抗炎症薬
チオフェン誘導体の改変は、抗炎症薬としての使用について検討されてきました。 特に、2-アミノ-4-(4-クロロフェニル)チオフェン-3-カルボキサミドに関連する化合物は、炎症の治療に不可欠なCOX-2阻害活性について研究されています .
有機合成
汎用性の高い有機化合物として、2-アミノ-4-(4-クロロフェニル)チオフェン-3-カルボキサミドは、より複雑な有機分子の合成に使用されます。 これは、様々な化学反応の中間体として作用し、新しい合成方法論の開発に貢献します .
創薬
この化合物は、創薬の分野においても重要です。 その構造は、新規治療薬の開発のための足場として機能し、研究者はその構造を様々なファーマコフォアに組み込むことを検討しています .
酵素阻害研究
2-アミノ-4-(4-クロロフェニル)チオフェン-3-カルボキサミド中のチオフェン部分は、酵素阻害研究において注目されています。 これは、様々な疾患の標的となる酵素の阻害剤を設計するために使用でき、新しい治療法の発見に役立ちます .
材料科学
材料科学では、チオフェン誘導体は、その電子特性について調査されています。 これらは、有機半導体や導電性ポリマーなどの電子デバイスに使用するための潜在的な候補です .
農業化学
最後に、2-アミノ-4-(4-クロロフェニル)チオフェン-3-カルボキサミドを含むチオフェン化合物は、農業化学における応用について研究されています。 これらは、新しい殺虫剤や除草剤の開発に使用でき、より効率的で持続可能な農業慣行に貢献します .
Safety and Hazards
生化学分析
Biochemical Properties
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide, have been shown to exhibit enzyme inhibition properties, which can be crucial in regulating metabolic pathways . The compound’s interaction with biomolecules often involves binding to active sites, leading to changes in enzyme conformation and activity.
Cellular Effects
The effects of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiophene derivatives can modulate the activity of various signaling molecules, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide can alter gene expression patterns, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide in laboratory settings are critical for its long-term effects on cellular function. Over time, the compound may undergo chemical degradation, leading to a decrease in its efficacy . In vitro and in vivo studies have shown that prolonged exposure to 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxicity, emphasizing the need for careful dosage optimization in preclinical research.
Metabolic Pathways
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence overall cellular metabolism, affecting energy production, biosynthesis, and detoxification processes.
Transport and Distribution
The transport and distribution of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity.
特性
IUPAC Name |
2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFOOVGQEWZAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353451 | |
| Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-23-6 | |
| Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















